
Delavirdine Resistance Mutations: K103N &
Y181C

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

Cat. No.: S525592

Get Quote

Q: What are the primary resistance mutations for Delavirdine (DLV) and how prevalent are they?

The most common resistance mutations for DLV are K103N and Y181C in the HIV-1 reverse transcriptase.

These often emerge rapidly during DLV monotherapy and confer cross-resistance to other NNRTIs [1] [2].

Table 1: Primary Delavirdine Resistance Mutations

Mutation
Prevalence in DLV
Failures

Impact on DLV
Susceptibility

Cross-Resistance to other NNRTIs

K103N Predominant
mutation [1]

High-level resistance
[1] [2]

Confers cross-resistance to nevirapine
(NVP) and efavirenz (EFV) [1] [2]

Y181C Predominant
mutation [1]

High-level resistance
[1] [2]

Confers cross-resistance to NVP; P236L
can resensitize virus to other NNRTIs [1]

P236L Develops in <10% of
isolates [1]

Confers DLV
resistance [1] [2]

Can cause hypersensitivity to other
NNRTIs (not a cross-resistance mutation)

[1]

Q: Are there any mutations that cause resistance to DLV but not to other NNRTIs?
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Yes. The P236L mutation is a unique pathway to DLV resistance. In contrast to K103N and Y181C, P236L

does not confer cross-resistance to other NNRTIs and can even make the virus more susceptible

(hypersensitive) to them [1] [2]. However, this mutation is relatively rare in clinical isolates [1].

Q: How do mutation patterns change during long-term antiretroviral therapy?

Long-term clinical data from patients on NNRTI-based regimens show that the dominance of certain

mutations can shift over time. One cohort study observed that while K103N was an early dominant mutation,

its frequency decreased over 72 months of therapy. Concurrently, the proportion of variants with Y181C or

G190A mutations increased [3]. This suggests that viral fitness and selection pressures can alter the

mutational landscape during long-term treatment.

Experimental Protocols & Data Interpretation

Q: What methodologies are used to identify and study these mutations?

The following workflow outlines a standard approach for genotypic resistance testing, based on protocols

from clinical studies [1] [3]:
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Key Protocol Details:

Viral Source: RNA can be extracted from patient plasma using standard kits (e.g., QIAamp Viral RNA

Mini Kit) [3].
Target Region: A ~1.3 kb fragment of the pol gene is typically amplified via nested RT-PCR. This

fragment should include reverse transcriptase amino acid codons 1-300 to cover all major NNRTI
resistance positions [3].

Sequencing: Direct population (Sanger) sequencing of the PCR product is standard. For
investigating viral quasi-species, Single Genome Amplification (SGA) is recommended to prevent

in-vitro recombination and detect minor variants [3].
Phenotypic Confirmation: For critical experiments, the phenotypic impact of identified mutations can

be confirmed using cell-based culture assays (e.g., PBMC HIV-1 culture) and susceptibility testing
(e.g., measuring the half-maximal inhibitory concentration - IC50) to quantify resistance levels [1].
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Q: How can I interpret susceptibility data from resistance experiments?

When you obtain a fold-change in IC50 value from a phenotypic assay, you can reference the clinical data

below for context. This table shows the typical shift in susceptibility from baseline to treatment failure in a

clinical trial [1].

Table 2: Phenotypic Susceptibility Data from DLV Monotherapy (ACTG 260)

Time Point Median DLV IC50 (μM) Range (μM)

Baseline 0.022 0.010 - 0.132

Week 8 5.365 0.010 - 27.53

Data adapted from a clinical study of 30 subjects receiving DLV monotherapy [1].

Mechanistic Insights & Advanced Research

Q: What are the structural mechanisms behind K103N and Y181C resistance?

Understanding the biochemical mechanisms provides context for experimental results.

K103N Mechanism: The lysine (K) to asparagine (N) change at position 103 does not significantly
alter the binding pocket's shape. Instead, it is hypothesized to stabilize a "closed" conformation of the

pocket entrance or introduce unfavorable electrostatic interactions, making it harder for NNRTIs like
DLV to bind [4].

Y181C Mechanism: The tyrosine (Y) to cysteine (C) change at position 181 directly removes critical
aromatic π-π stacking interactions between the tyrosine's benzene ring and the chemical structure

of DLV. This loss of binding energy is a major driver of resistance [4].

Q: How does the resistance profile of Delavirdine compare to newer NNRTIs?

Newer NNRTIs like Doravirine (DOR) were rationally designed to be active against common NNRTI-

resistant viruses. In vitro profiles show key differences [5]:

Doravirine maintains potency against common mutants that confer high-level resistance to DLV (e.g.,

K103N, Y181C, G190A) [5].
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The primary mutation that causes high-level resistance to doravirine is Y188L, which is structurally

distinct and less common than K103N or Y181C in clinical settings [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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